Einecs 284-587-0

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) is a comprehensive registry of chemicals marketed in the EU between 1971 and 1981. EINECS 284-587-0 is one of over 100,000 substances listed in this inventory, which requires rigorous safety assessments under the REACH regulation . Computational methods, such as Quantitative Structure-Activity Relationships (QSARs) and read-across approaches, are critical for prioritizing such compounds for risk evaluation .

Properties

CAS No. |

84930-07-4 |

|---|---|

Molecular Formula |

C16H26N2O7 |

Molecular Weight |

358.39 g/mol |

IUPAC Name |

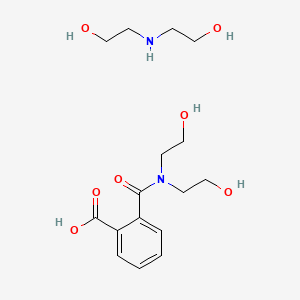

2-[bis(2-hydroxyethyl)carbamoyl]benzoic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C12H15NO5.C4H11NO2/c14-7-5-13(6-8-15)11(16)9-3-1-2-4-10(9)12(17)18;6-3-1-5-2-4-7/h1-4,14-15H,5-8H2,(H,17,18);5-7H,1-4H2 |

InChI Key |

CAKUKDGODVSZDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CCO)CCO)C(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 284-587-0 involves the reaction of 2-[[bis(2-hydroxyethyl)amino]carbonyl]benzoic acid with 2,2’-iminobis(ethanol) in a 1:1 molar ratio. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Einecs 284-587-0 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Einecs 284-587-0 has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and applications in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 284-587-0 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Similarity analysis for EINECS compounds often employs the Tanimoto index (based on PubChem 2D fingerprints) to identify structural analogs. For example, a Tanimoto similarity threshold of ≥70% is used to link unlabeled EINECS compounds (e.g., 284-587-0) to labeled analogs from regulatory lists like REACH Annex VI . This approach enables predictions of toxicity, bioavailability, and environmental fate without additional animal testing.

Key Comparison Parameters

Physicochemical Properties: Bioavailability: EINECS compounds like 284-587-0 are evaluated for properties such as log Kow (hydrophobicity), water solubility, and molecular weight. Reactivity: Functional groups (e.g., carboxyl, nitro) influence toxicity mechanisms. For instance, substituted mononitrobenzenes (EINECS analogs) exhibit toxicity patterns predictable via QSAR models .

Toxicity Endpoints :

- Acute toxicity data for EINECS compounds are extrapolated using RASAR (Read-Across Structure Activity Relationships) models. For example, 1,387 labeled chemicals can cover 33,000 EINECS substances, including hypothetical analogs of 284-587-0 .

Chemical Space Coverage :

- Figure 7 in illustrates that ERGO reference substances (red) cover significant portions of the EINECS domain (grey) in bioavailability-related properties. This suggests EINECS 284-587-0 likely resides within a well-characterized region of chemical space, enabling reliable read-across predictions .

Research Findings

Computational Predictive Power

- QSAR Models: Validated models for chlorinated alkanes and organothiophosphates demonstrate that 54% of EINECS chemicals can be grouped into classes amenable to QSAR predictions. This compound, if structurally similar to these classes, could be evaluated using existing models .

- Machine Learning : RASAR models leverage network effects, where a small number of labeled compounds (e.g., 1,387 from REACH Annex VI) provide coverage for tens of thousands of EINECS substances. This method reduces reliance on experimental data .

Limitations

- Compounds with undefined structures (e.g., botanical extracts) or novel functional groups may lack suitable analogs, necessitating experimental validation .

Data Tables

Table 1: Example Comparison of this compound with Structural Analogs

Table 2: Toxicity Predictions via QSAR Models

Q & A

Q. What are the standard spectroscopic and chromatographic methods for characterizing Einecs 284-587-0?

To ensure accurate identification, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight determination, and infrared (IR) spectroscopy for functional group analysis. Chromatographic techniques like high-performance liquid chromatography (HPLC) with UV-Vis detection are recommended for assessing purity. For reproducibility, experimental protocols must specify instrument parameters (e.g., column type, mobile phase composition) and calibration standards .

Q. What experimental conditions optimize the synthesis of this compound in laboratory settings?

Key factors include solvent selection (e.g., polar aprotic solvents for stability), catalyst use (e.g., acid/base catalysts for reaction acceleration), temperature control (e.g., reflux conditions for equilibrium-driven reactions), and inert atmospheres to prevent oxidation. Post-synthesis, purification via recrystallization or column chromatography should be documented, including solvent ratios and gradient profiles .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

Accelerated stability studies under controlled humidity, temperature (e.g., 40°C/75% RH), and light exposure (ICH Q1A guidelines) are critical. Analytical methods like HPLC or gas chromatography (GC) should monitor degradation products. Data interpretation must include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Q. Which analytical techniques are most reliable for quantifying impurities in this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity for trace impurities. For non-volatile contaminants, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Method validation should adhere to ICH Q2(R1) criteria, including limits of detection (LOD), precision, and accuracy .

Q. What methodologies are employed to evaluate the acute toxicity of this compound in preclinical studies?

In vitro assays (e.g., MTT for cell viability) and in vivo models (e.g., OECD Test Guideline 423 for acute oral toxicity) are standard. Dose-response curves and lethal dose (LD50) calculations should be statistically validated using software like GraphPad Prism. Ethical compliance (e.g., 3Rs principles) must be documented .

Advanced Research Questions

Q. How can conflicting thermodynamic data for this compound be resolved?

Discrepancies in enthalpy or entropy values may arise from measurement techniques (e.g., calorimetry vs. computational models). Researchers should cross-validate data using density functional theory (DFT) simulations and controlled replication studies. Error analysis must account for instrument calibration and sample heterogeneity .

Q. What experimental designs are suitable for identifying degradation products of this compound in complex matrices?

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) enables non-targeted profiling. Isotopic labeling (e.g., ¹³C) can trace degradation pathways. Data processing tools like XCMS Online or MZmine facilitate peak annotation and pathway mapping .

Q. How do intermolecular interactions of this compound influence its behavior in biological systems?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities with proteins. Computational docking (e.g., AutoDock Vina) predicts interaction sites. Synchrotron-based X-ray crystallography provides atomic-level insights into binding conformations .

Q. What strategies reconcile discrepancies between computational predictions and experimental data for this compound?

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations improve accuracy for electronic properties. Sensitivity analysis identifies variables (e.g., solvent models, basis sets) contributing to discrepancies. Experimental validation should prioritize conditions mirroring simulation parameters (e.g., temperature, pH) .

Q. How can researchers investigate synergistic effects between this compound and co-administered compounds?

Fractional inhibitory concentration (FIC) indices or Chou-Talalay combination assays quantify synergy. Transcriptomic profiling (RNA-seq) or metabolomics reveals mechanistic pathways. Statistical frameworks like Bayesian networks model dose-dependent interactions .

Methodological Considerations

- Data Management : Large datasets (e.g., spectral libraries, simulation outputs) should be archived in repositories like Zenodo or Figshare, with metadata compliant with FAIR principles .

- Ethical Compliance : For studies involving human/animal data, include ethics board approval numbers and informed consent protocols in supplementary materials .

- Statistical Rigor : Pre-register analysis plans (e.g., on Open Science Framework) to avoid bias. Use tools like R or Python for reproducible workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.